Product packaging for Hel 13-5 Trifluoroacetate(Cat. No.:CAS No. 177942-21-1)

Hel 13-5 Trifluoroacetate

Cat. No.: B6295666
CAS No.: 177942-21-1
M. Wt: 2317.0 g/mol
InChI Key: HISBAGBEBNKCII-NOJTWIALSA-N
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Description

Overview of De Novo Designed Amphiphilic Peptides in Biomedical Sciences

De novo design of peptides involves creating novel amino acid sequences from first principles to form specific three-dimensional structures with desired functions. researchgate.net This approach allows for the precise control over the chemical and physical properties of the resulting molecules. nih.gov Amphiphilic peptides, a prominent class of de novo designed molecules, possess distinct hydrophobic and hydrophilic domains. nih.gov This dual nature drives their self-assembly into various nanostructures, such as nanofibers, nanotubes, and vesicles, making them highly versatile for biomedical applications. researchgate.netnih.gov

These custom-designed peptides are explored for a wide range of uses, including as antimicrobial agents, drug delivery vehicles, and scaffolds for tissue engineering. researchgate.netelifesciences.org The ability to tailor their sequences allows researchers to fine-tune their interactions with biological systems, such as cell membranes. nih.gov For instance, lysine-leucine (LK) peptides have been extensively used as model systems to understand how the balance between hydrophobic and hydrophilic residues dictates the peptide's secondary structure and function at interfaces. nih.gov

Significance of Hel 13-5 Trifluoroacetate (B77799) in Biomimetic Research

Hel 13-5 trifluoroacetate stands out in biomimetic research as a model amphiphilic α-helical peptide. nih.govmedchemexpress.com It is a monomeric synthetic peptide designed to mimic the N-terminal segment of human pulmonary surfactant protein B (SP-B). nih.govmedchemexpress.com The "13-5" in its name denotes its composition of 13 hydrophobic and 5 hydrophilic amino acid residues, giving it a distinct amphiphilic character. researchgate.netniu.ac.jp The trifluoroacetate salt form is a common result of the purification process using trifluoroacetic acid in high-performance liquid chromatography (HPLC). nih.govmdpi.com

The primary structure of Hel 13-5 is predominantly α-helical, a key feature for its function. medchemexpress.comcore.ac.uk Its significance lies in its ability to interact with lipids and form stable monolayers at air-liquid interfaces, a critical property for its role as a pulmonary surfactant analog. niu.ac.jp Researchers utilize Hel 13-5 to investigate the fundamental principles of lipid-peptide interactions and to develop artificial pulmonary surfactant preparations. nih.govrsc.org Studies have shown that Hel 13-5 can induce the formation of nanotubular structures from neutral liposomes and cause the fusion of acidic liposomes, highlighting the crucial role of the peptide's hydrophobic-hydrophilic balance. nih.govresearchgate.net

Historical Context of Pulmonary Surfactant Protein Analogs

The development of pulmonary surfactant protein analogs is rooted in the need to treat respiratory distress syndrome (RDS), particularly in premature infants who lack sufficient natural surfactant. koreamed.orgphysiology.org The discovery of pulmonary surfactant's role in lung mechanics dates back to the 1950s. efcni.org The first successful clinical trial of surfactant replacement therapy for RDS was reported in 1980 by Fujiwara, using a modified bovine surfactant extract. physiology.orgkarger.com

While animal-derived surfactants proved effective, the desire for more defined, reproducible, and potentially less immunogenic preparations drove the research into synthetic alternatives. koreamed.orgkarger.com Early synthetic surfactants were protein-free and less effective than their natural counterparts. karger.com This led to the development of a new generation of synthetic surfactants containing peptide analogs of the crucial surfactant proteins SP-B and SP-C. koreamed.orgkarger.com These proteins are essential for the surface tension-lowering properties of the surfactant. Hel 13-5 emerged from this line of research as a synthetic analog of a segment of SP-B, designed to replicate its function in a simplified and controlled manner. nih.govresearchgate.net

Research Scope and Objectives Pertaining to this compound

Research involving this compound primarily focuses on its potential as a substitute for natural surfactant proteins in artificial pulmonary surfactant formulations. The overarching objective is to develop a safe and effective synthetic surfactant for clinical use. rsc.org

Key research aims include:

Understanding Lipid-Peptide Interactions: A significant portion of research is dedicated to elucidating the specific interactions between Hel 13-5 and various phospholipids (B1166683) that constitute natural surfactant. nih.govnih.gov This includes studying how the peptide affects the structure and phase behavior of lipid membranes.

Optimizing Surfactant Formulations: Studies systematically vary the composition of lipid mixtures combined with Hel 13-5 to find the optimal formulation that mimics the surface activity of natural surfactant. rsc.org The goal is to achieve rapid adsorption to the air-water interface and low surface tension upon compression.

Investigating Structural Dynamics: Advanced spectroscopic techniques are employed to determine the secondary structure of Hel 13-5 at the air-water interface and how it changes in the presence of different phospholipids. core.ac.uk

Evaluating In Vitro and In Vivo Efficacy: The performance of Hel 13-5-containing surfactant preparations is assessed through in vitro models that simulate breathing mechanics and in vivo studies using animal models of surfactant deficiency. nih.govrsc.org

Detailed Research Findings

Interaction with Lipid Bilayers

Studies have demonstrated that the hydrophobic-hydrophilic balance of Hel 13-5 is a critical factor in its interaction with lipid membranes. nih.gov In neutral liposomes, Hel 13-5 can induce the formation of twisted, ribbon-like fibril structures. nih.gov With acidic lipid mixtures, it promotes the fusion of liposomes. nih.gov At low concentrations, Hel 13-5 can form ion channels in neutral lipid bilayers but not in acidic ones. nih.gov

Role in Artificial Surfactants

When combined with a mixture of dipalmitoylphosphatidylcholine (DPPC), phosphatidylglycerol (PG), and palmitic acid (PA), Hel 13-5 has shown promising results as a component of artificial lung surfactant. rsc.org Research indicates that preparations containing 2.5 wt% or 5 wt% of Hel 13-5 can significantly improve dynamic lung compliance in surfactant-depleted animal models, with efficacy comparable to commercially available animal-derived surfactants. rsc.org

Structural Properties at Interfaces

At the air-water interface, Hel 13-5 forms a stable monolayer. niu.ac.jp In situ spectroscopic analysis has shown that while Hel 13-5 is predominantly α-helical in solution, its conformation can change to a β-sheet structure upon compression at the interface in the presence of phospholipid monolayers. core.ac.uk This structural transition is influenced by electrostatic interactions with anionic phospholipids like DPPG. core.ac.uk

Data Tables

Table 1: Properties of Hel 13-5
PropertyDescriptionReference
SequenceH-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-OH (H-KLLKLLLKLWLKLLKLLL-OH) biosynth.com
Composition18-mer peptide with 13 hydrophobic (Leu, Trp) and 5 hydrophilic (Lys) residues. researchgate.netniu.ac.jp
Molecular Weight~2203 Da niu.ac.jp
Secondary StructurePredominantly α-helical in aqueous solution. medchemexpress.comcore.ac.uk
FunctionModel peptide for pulmonary surfactant protein B (SP-B). nih.govresearchgate.net
Table 2: Key Research Findings on Hel 13-5 Interactions
SystemObservationSignificanceReference
Hel 13-5 + Neutral Liposomes (egg PC)Induces formation of twisted ribbon-like fibril structures.Demonstrates peptide's ability to dramatically alter membrane morphology. nih.gov
Hel 13-5 + Acidic Liposomes (egg PC/egg PG)Causes fusion of liposomes.Highlights the role of electrostatic interactions in peptide-membrane interactions. nih.gov
Hel 13-5 + DPPC/PG/PA mixtureImproves dynamic lung compliance in vivo.Supports its potential use in clinical surfactant preparations. rsc.org
Hel 13-5 at air-water interface with phospholipidsUndergoes conformational change from α-helix to β-sheet upon compression.Reveals dynamic structural behavior at functional interfaces. core.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C115H205F3N24O21 B6295666 Hel 13-5 Trifluoroacetate CAS No. 177942-21-1

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C113H204N24O19.C2HF3O2/c1-63(2)49-83(125-96(138)77(119)38-27-32-44-114)105(147)130-84(50-64(3)4)101(143)121-79(40-28-33-45-115)97(139)127-89(55-69(13)14)107(149)133-92(58-72(19)20)109(151)132-86(52-66(7)8)103(145)123-82(43-31-36-48-118)100(142)129-91(57-71(17)18)110(152)136-94(61-75-62-120-78-39-26-25-37-76(75)78)112(154)135-87(53-67(9)10)104(146)124-81(42-30-35-47-117)99(141)126-88(54-68(11)12)106(148)131-85(51-65(5)6)102(144)122-80(41-29-34-46-116)98(140)128-90(56-70(15)16)108(150)134-93(59-73(21)22)111(153)137-95(113(155)156)60-74(23)24;3-2(4,5)1(6)7/h25-26,37,39,62-74,77,79-95,120H,27-36,38,40-61,114-119H2,1-24H3,(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,138)(H,126,141)(H,127,139)(H,128,140)(H,129,142)(H,130,147)(H,131,148)(H,132,151)(H,133,149)(H,134,150)(H,135,154)(H,136,152)(H,137,153)(H,155,156);(H,6,7)/t77-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISBAGBEBNKCII-NOJTWIALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C115H205F3N24O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2317.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Peptide Design, Synthesis, and Foundational Structural Characterization of Hel 13 5 Trifluoroacetate

Principles of Amphiphilic α-Helical Peptide Design (e.g., Hydrophobic-Hydrophilic Balance)

The design of Hel 13-5 is rooted in the fundamental principles of creating amphiphilic α-helices, which possess distinct hydrophobic and hydrophilic faces. nih.govyoutube.com This duality is achieved by the specific placement of nonpolar and polar amino acid residues within the peptide's primary sequence. In an α-helix, which has approximately 3.6 residues per turn, amino acids spaced three to four positions apart will project from the same face of the helix. nih.govyoutube.com By arranging hydrophobic and hydrophilic residues according to this pattern, a peptide can be engineered to have one side that readily interacts with nonpolar environments, like a lipid membrane, and another side that is soluble in aqueous environments.

Hel 13-5 was developed as part of a series of 18-residue peptides where the ratio of hydrophobic Leucine (Leu) to hydrophilic Lysine (B10760008) (Lys) was systematically varied to modulate the hydrophobic-hydrophilic balance. nih.gov The Hel 13-5 variant was specifically designed with a high proportion of hydrophobic residues (12 Leucine and 1 Tryptophan) to 5 hydrophilic Lysine residues. nih.gov This design creates an ideal amphiphilic α-helical structure with a large hydrophobic face, which has been shown to increase the peptide's affinity for lipids and its tendency to self-associate. nih.gov The structure-activity relationship for this class of peptides demonstrates that the ability to perturb membranes is directly proportional to the magnitude of the hydrophobic face area. nih.gov

Table 1: Design Characteristics of Hel 13-5 Peptide

PropertyDescriptionReference
Type Amphiphilic α-helical peptide nih.gov
Total Residues 18 nih.gov
Hydrophobic Residues 13 (12 Leucine, 1 Tryptophan) medchemexpress.comnih.gov
Hydrophilic Residues 5 (Lysine) medchemexpress.comnih.gov
Key Design Principle Creation of distinct hydrophobic and hydrophilic faces by strategic placement of amino acids. nih.govyoutube.com
Intended Conformation α-helix medchemexpress.commedchemexpress.com

Solid-Phase Peptide Synthesis Methodologies (e.g., Fmoc Chemistry)

The synthesis of Hel 13-5 is accomplished using Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted methodology for producing peptides. uci.edubiotage.com The most common approach for SPPS is based on 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, which is favored for its use of milder reaction conditions compared to older methods like t-butyloxycarbonyl (Boc) chemistry. nih.govaltabioscience.com

The Fmoc-SPPS process is iterative and occurs on a solid polymer support, or resin. uci.edu The synthesis cycle consists of two main steps: deprotection and coupling.

Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid (or growing peptide chain) is removed. This is typically achieved by treating the resin with a solution of a secondary amine, such as 20% piperidine (B6355638) in dimethylformamide (DMF), which exposes a free amine at the N-terminus. uci.edubiotage.comchempep.com

Coupling: The next Fmoc-protected amino acid in the sequence is chemically activated and added to the resin. The activated amino acid reacts with the newly exposed amine, forming a peptide bond and elongating the peptide chain by one residue. uci.edu

These steps are repeated for each amino acid in the desired sequence. biotage.com After the final amino acid has been coupled, the completed peptide is cleaved from the solid support. This final cleavage step is performed using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). altabioscience.commdpi.com This TFA treatment not only releases the peptide from the resin but also removes any protecting groups from the amino acid side chains. The use of TFA in this final step results in the peptide being isolated as its trifluoroacetate (B77799) salt. mdpi.comthermofisher.com

Table 2: General Steps of Fmoc-Based Solid-Phase Peptide Synthesis

StepProcedurePurposeKey Reagents
1. Resin Swelling The solid support resin is swelled in a suitable solvent.To prepare the resin for the first amino acid coupling.Dimethylformamide (DMF)
2. Deprotection The Fmoc protecting group is removed from the N-terminus.To expose the amine for the next peptide bond formation.Piperidine in DMF
3. Washing The resin is washed to remove excess reagents from the deprotection step.To ensure a clean coupling reaction.DMF
4. Coupling An activated Fmoc-protected amino acid is added to the resin.To elongate the peptide chain by one residue.Fmoc-amino acid, coupling agents (e.g., HATU, HOAt), DMF
5. Washing The resin is washed to remove unreacted amino acids and coupling reagents.To prepare for the next cycle.DMF
6. Iteration Steps 2 through 5 are repeated until the full peptide sequence is assembled.To build the complete peptide chain.N/A
7. Final Cleavage The peptide is cleaved from the resin and side-chain protecting groups are removed.To release the final, unprotected peptide.Trifluoroacetic acid (TFA) cocktail

Purification and Isolation Techniques (e.g., Reverse-Phase High-Performance Liquid Chromatography with Trifluoroacetic Acid)

Following synthesis and cleavage from the resin, the crude peptide product contains the desired peptide along with various byproducts from incomplete reactions or side reactions. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective technique for the purification of synthetic peptides like Hel 13-5. jove.comhplc.eu

RP-HPLC separates molecules based on their hydrophobicity. hplc.eu The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (typically silica (B1680970) modified with C18 alkyl chains). A polar mobile phase, consisting of water and an organic modifier like acetonitrile (B52724) (ACN), is then passed through the column. jove.com

Trifluoroacetic acid (TFA) is a critical component of the mobile phase in peptide purification. hplc.euresearchgate.net It functions as an ion-pairing agent, forming a neutral complex with the positively charged side chains of residues such as lysine. jove.comresearchgate.net This masking of charges enhances the peptide's hydrophobicity, promoting stronger interaction with the non-polar stationary phase and resulting in sharper peaks and improved separation. jove.comresearchgate.net

Peptides are eluted from the column by applying a gradient of increasing organic solvent concentration. As the mobile phase becomes more non-polar, the peptides are released from the stationary phase in order of increasing hydrophobicity. jove.com Because Hel 13-5 is highly hydrophobic, it binds strongly to the column and elutes at a high concentration of acetonitrile. The fractions containing the pure peptide are collected, and the final product is typically obtained as a dry powder after lyophilization (freeze-drying), which removes the solvents. jove.com

Primary and Secondary Structural Elucidation of Hel 13-5

The primary structure of a peptide is defined by its unique sequence of amino acids. The designed amino acid sequence of Hel 13-5 is H-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-OH. medchemexpress.combiosynth.com

Verification of the primary structure after synthesis is a critical quality control step. This is typically accomplished through a combination of techniques:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the peptide. The measured mass must match the theoretical mass calculated from the amino acid sequence, confirming that the peptide was synthesized to the correct length.

Tandem Mass Spectrometry (MS/MS): For definitive sequence verification, MS/MS is employed. The peptide is fragmented within the mass spectrometer, and the resulting fragment ions produce a spectrum that can be used to read the amino acid sequence directly. nih.gov

Amino Acid Analysis (AAA): This method involves hydrolyzing the peptide into its constituent amino acids and then quantifying the amount of each. The resulting amino acid ratios must correspond to the expected composition based on the sequence (i.e., 5 Lys, 12 Leu, 1 Trp for Hel 13-5).

While the primary structure is linear, the peptide's function is determined by its three-dimensional conformation, particularly its secondary structure. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgmdpi.com

CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. americanpeptidesociety.org The peptide backbone's regular, folded arrangements in secondary structures like α-helices and β-sheets produce distinct CD spectra. mdpi.comsubr.edu This allows for the qualitative and quantitative estimation of a peptide's secondary structural content. americanpeptidesociety.org

α-Helical Structures , as intended for Hel 13-5, are characterized by a positive band near 192 nm and two strong negative bands at approximately 208 nm and 222 nm. americanpeptidesociety.org

β-Sheet Structures typically show a positive band around 195 nm and a negative band near 217 nm. americanpeptidesociety.org

Random Coils or unfolded peptides exhibit a strong negative band near 200 nm. mdpi.com

CD studies have confirmed that Hel 13-5 adopts a predominantly α-helical conformation, consistent with its design. nih.gov The technique is also invaluable for studying how the peptide's conformation changes in response to its environment, such as when it transitions from an aqueous buffer to a membrane-like environment, which is central to its application in surfactant research. americanpeptidesociety.orgnih.gov

Table 3: Characteristic Circular Dichroism (CD) Wavelengths for Peptide Secondary Structures

Secondary StructurePositive Peak (approx. nm)Negative Peak(s) (approx. nm)Reference
α-Helix 192208, 222 americanpeptidesociety.org
β-Sheet 195217 americanpeptidesociety.org
Random Coil N/A200 mdpi.com

Interfacial Biophysical Studies and Pulmonary Surfactant Model Systems Utilizing Hel 13 5 Trifluoroacetate

Langmuir Monolayer Techniques for Air-Water Interfacial Behavior

Langmuir monolayer techniques are instrumental in characterizing the behavior of amphiphilic molecules at the air-water interface. These methods provide insights into the molecular packing, phase transitions, and electrostatic properties of monolayers, which are essential for mimicking the dynamic nature of pulmonary surfactant films. nih.gov

Surface Pressure-Area Isotherms (π-A)

Surface pressure-area (π-A) isotherms are fundamental to understanding the phase behavior of monolayers under compression. For Hel 13-5 trifluoroacetate (B77799), studies have been conducted on its interactions with key phospholipid components of pulmonary surfactant, such as dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (B1197311) (DPPG). nih.gov

In systems containing DPPC/DPPG (4:1, mol/mol) and varying mole fractions of Hel 13-5 (X_Hel 13-5_), the π-A isotherms reveal a liquid-expanded (LE) to liquid-condensed (LC) phase transition. nih.gov For mole fractions of Hel 13-5 from 0 to 0.05, the transition pressure is approximately 10 mN/m. This value increases to about 13 mN/m at a higher mole fraction of 0.1, suggesting that the interaction between the lipids and Hel 13-5 is weak at low surface pressures. nih.gov

A key feature observed in these mixed monolayers is the "squeeze-out" phenomenon, where Hel 13-5 is expelled from the monolayer at high surface pressures. nih.gov The squeeze-out pressure is dependent on the lipid composition. For DPPC/DPPG/Hel 13-5 systems, this occurs at around 42 mN/m, which corresponds to the collapse pressure of a pure Hel 13-5 monolayer. nih.gov In contrast, for DPPG/Hel 13-5 systems, the squeeze-out pressure is higher, at approximately 50 mN/m, indicating a stronger interaction between the anionic DPPG and the cationic Hel 13-5. nih.gov

A pure Hel 13-5 monolayer itself is disordered and does not exhibit a distinct phase transition, remaining in an expanded state over the entire range of surface pressures up to its collapse at about 42 mN/m. nih.gov The extrapolated area per molecule for Hel 13-5 is approximately 2.6 nm², which is consistent with an α-helical structure. nih.gov

LE/LC Transition and Squeeze-Out Pressures for Hel 13-5 Containing Monolayers

Monolayer CompositionMole Fraction of Hel 13-5 (X_Hel 13-5_)LE/LC Transition Pressure (mN/m)Squeeze-Out Pressure (mN/m)
DPPC/DPPG (4:1)0 - 0.05~10-
DPPC/DPPG (4:1)0.1~13~42
DPPG0.1~17~50
Hel 13-5 (pure)1.0No distinct transition~42 (Collapse Pressure)

Surface Potential-Area Isotherms (ΔV-A)

Surface potential-area (ΔV-A) isotherms provide information about the electrical properties of the monolayer, specifically the orientation of molecular dipoles at the interface. For a pure Hel 13-5 monolayer, the surface potential (ΔV) increases monotonically to approximately 380 mV upon compression. nih.gov This indicates an increase in the surface concentration of the peptide without a significant change in its orientation. nih.gov

In mixed monolayers of DPPG/Hel 13-5, the ΔV-A isotherms exhibit a remarkably large hysteresis loop during compression-expansion cycles. nih.gov This suggests that the re-incorporation of the squeezed-out Hel 13-5 into the monolayer is significantly hindered, a phenomenon not as pronounced in DPPC/Hel 13-5 or DPPC/DPPG/Hel 13-5 systems. nih.gov This behavior further supports the strong electrostatic interaction between DPPG and Hel 13-5. nih.gov

Surface Dipole Moment Analysis

The analysis of the surface dipole moment (μ⊥) offers a more quantitative measure of the molecular orientation within the monolayer. While detailed quantitative values for Hel 13-5 trifluoroacetate are not extensively reported in the provided context, the changes in surface potential (ΔV) are directly related to the normal component of the surface dipole moment. The steady increase in ΔV for pure Hel 13-5 upon compression suggests a consistent orientation of its dipole moment. nih.gov The significant hysteresis in the ΔV-A isotherms of DPPG/Hel 13-5 systems points to irreversible changes in the collective dipole moment of the mixed monolayer during compression and expansion cycles, driven by the strong peptide-lipid interactions. nih.gov

Morphological Characterization of Interfacial Films

Visualizing the morphology of the interfacial films is crucial for understanding the phase behavior observed in the isotherm studies. Techniques such as fluorescence microscopy and atomic force microscopy provide direct evidence of domain formation, phase separation, and the effects of peptide-lipid interactions on the film structure. nih.gov

Fluorescence Microscopy (FM) of Monolayers

Fluorescence microscopy allows for the visualization of the phase behavior of the monolayer in real-time. In mixed monolayers of phospholipids (B1166683) and Hel 13-5, FM reveals the formation of ordered domains of varying sizes and shapes, which are influenced by electrostatic interactions. nih.gov These domains grow as the monolayer is compressed to higher surface pressures. nih.gov This technique provides a visual correlation to the phase transitions observed in the π-A isotherms.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic force microscopy provides high-resolution topographical images of the monolayer transferred onto a solid substrate (Langmuir-Blodgett film). AFM studies of DPPC/DPPG/Hel 13-5 and DPPG/Hel 13-5 systems at surface pressures near the squeeze-out point reveal the formation of protrusions. nih.gov These protrusions are attributed to the squeezed-out Hel 13-5 peptide. nih.gov

The size of these protrusions is dependent on the lipid composition. In DPPG/Hel 13-5 systems, the protrusions are larger in lateral size compared to those in DPPC/DPPG/Hel 13-5 systems. nih.gov Furthermore, during the subsequent expansion of the film, the protrusions in the DPPG/Hel 13-5 system tend to retain their height and diameter, while in systems with lower DPPG content, they become smaller, indicating a re-entry of the ejected peptide into the monolayer. nih.gov This provides further evidence for the strong and somewhat irreversible interaction between Hel 13-5 and DPPG. nih.gov

Summary of AFM Observations of Hel 13-5 Protrusions

Monolayer SystemObservation upon Compression to Squeeze-Out PressureObservation upon Subsequent Expansion
DPPC/Hel 13-5Formation of protrusion masses.Protrusions become smaller (re-entrance of Hel 13-5).
DPPC/DPPG/Hel 13-5Formation of protrusion masses.Protrusions become smaller (re-entrance of Hel 13-5).
DPPG/Hel 13-5Larger protrusion masses in lateral size.Protrusions retain their height and lateral diameter.

Interactions with Model Pulmonary Phospholipids

The primary function of pulmonary surfactant is to reduce surface tension at the alveolar air-water interface, a process critically dependent on the interactions between its protein and lipid components. This compound serves as a valuable tool in model systems to investigate these complex peptide-lipid interactions. Studies primarily employ the Langmuir monolayer technique, where multicomponent films are spread at the air-water interface to simulate the alveolar surface. nih.govrsc.org

Dipalmitoylphosphatidylcholine (DPPC) is the most abundant phospholipid in mammalian lung surfactant. researchgate.netnih.gov Its interactions with surfactant proteins are essential for the formation of a stable monolayer capable of reaching very low surface tensions upon compression. In model systems, Hel 13-5 is incorporated into binary (DPPC/Hel 13-5) and ternary mixtures to probe these interactions. nih.govresearchgate.net The analysis of surface pressure (π) - area (A) isotherms of these mixed monolayers reveals how the peptide affects the packing, phase behavior, and stability of the lipid film. nih.gov The presence of Hel 13-5 in DPPC monolayers alters the phase transitions and collapse pressure of the film, indicating significant peptide-lipid interactions. scribd.com

Table 1: Composition of Studied Pulmonary Surfactant Model Systems Containing Hel 13-5

System Type Components Weight Ratio Key Focus of Study
Ternary Dipalmitoylphosphatidylcholine (DPPC), egg-Phosphatidylglycerol (PG), Hel 13-5 68:22 (DPPC:PG) Interaction with anionic phospholipids and squeeze-out behavior nih.gov
Ternary Dipalmitoylphosphatidylcholine (DPPC), Palmitic Acid (PA), Hel 13-5 90:9 (DPPC:PA) Role of fatty acids in peptide-lipid assemblies and miscibility nih.govrsc.org

Anionic phospholipids, such as phosphatidylglycerol (PG), constitute a significant fraction of pulmonary surfactant and are crucial for the adsorption and dynamic surface activity of the surfactant film. nih.gov The interaction between the positively charged amino acid residues of peptides like Hel 13-5 and the negatively charged headgroups of PG is a key factor in the organization of the monolayer. nih.govresearchgate.net Studies on ternary systems of DPPC/egg-PG/Hel 13-5 demonstrate that the electrostatic interactions influence the miscibility and phase behavior of the components at the air-water interface. nih.govresearchgate.net These interactions are vital for the proper functioning of the surfactant, ensuring the association of the peptide with the lipid film, which is necessary for subsequent dynamic processes like squeeze-out upon compression. nih.gov

Free fatty acids, particularly palmitic acid (PA), are important minor components of native pulmonary surfactant and are included in some commercial surfactant preparations. rsc.orgnih.gov In model systems, PA has been shown to significantly influence the interactions within lipid-peptide assemblies. nih.govrsc.org The role of palmitic acid is linked to the balance between the hydrophilicity of its headgroup and the hydrophobicity of its tail. rsc.org The degree of dissociation of the fatty acid's carboxyl group, which is dependent on the subphase pH, strongly affects its electrostatic interaction with the positively charged Hel 13-5 peptide. rsc.org Morphological studies using techniques like fluorescence microscopy have verified the interactions of Hel 13-5 within miscible DPPC/PA systems, observing distinct variations in the monolayer's structure. nih.gov

Table 2: Observed Effects of Palmitic Acid (PA) on DPPC/Hel 13-5 Monolayers

Property Observation Reference
Miscibility Enhances miscibility between peptide and lipid components. nih.gov
Electrostatic Interaction The dissociation of PA's headgroup (pH-dependent) modulates electrostatic interactions with cationic Hel 13-5. rsc.org
Squeeze-Out Behavior Affects which components are squeezed out of the monolayer upon compression. With PA, only Hel 13-5 is squeezed out. nih.gov
Phase Behavior Influences the overall phase behavior and morphology of the ternary monolayer. nih.gov

Mechanistic Insights into Peptide-Lipid Interactions

Understanding the specific mechanisms that govern peptide-lipid interactions in pulmonary surfactant models is crucial for developing effective synthetic surfactant replacements. Key processes identified through monolayer studies include squeeze-out phenomena and the role of electrostatic forces in maintaining monolayer integrity and function.

A critical function of pulmonary surfactant is the ability to form a stable film that can withstand high surface pressures during exhalation, which involves the selective removal of more fluid components from the monolayer. nih.govnih.gov This process, known as "squeeze-out," results in a film enriched in the condensation-inducing DPPC, allowing surface tension to fall to near-zero values. nih.govnih.gov

In multicomponent monolayers containing Hel 13-5, a distinct collapse point is observed on the surface pressure-area isotherms at approximately 42 mN/m. nih.gov This kink indicates that Hel 13-5 is squeezed out from the monolayer into the subphase, a two-dimensional to three-dimensional (2D-3D) phase transformation. nih.gov This behavior is crucial, as it allows the peptide to be reversibly excluded at high pressures and re-spread into the film upon expansion, mimicking the function of native surfactant proteins SP-B and SP-C. nih.gov

The composition of the monolayer dictates which components are squeezed out. Langmuir isotherm analysis reveals that for the DPPC/egg-PG/Hel 13-5 system, both Hel 13-5 and egg-PG are squeezed out together. nih.gov In contrast, for the DPPC/PA/Hel 13-5 system, only the Hel 13-5 peptide is squeezed out. nih.gov

Table 3: Squeeze-Out Behavior in Different Hel 13-5 Ternary Systems

Monolayer System Squeeze-Out Pressure (π) Component(s) Squeezed Out Reference
DPPC/egg-PG/Hel 13-5 ~42 mN/m Hel 13-5 with egg-PG nih.gov
DPPC/PA/Hel 13-5 ~42 mN/m Hel 13-5 only nih.gov

Electrostatic forces play a fundamental role in the assembly and stability of peptide-lipid monolayers. researchgate.net Hel 13-5 is a cationic peptide, and its interaction with anionic lipid components like phosphatidylglycerol or the dissociated form of palmitic acid is a primary driver of its incorporation and function within the model surfactant film. nih.govrsc.org These charge-charge interactions help to anchor the peptide to the interface and influence the packing and organization of the surrounding lipids. nih.gov The pH of the aqueous subphase is a critical variable, as it determines the charge state of ionizable lipid headgroups and fatty acids, thereby modulating the strength of the electrostatic attraction with the peptide. rsc.org The interplay of these electrostatic forces with hydrophobic and van der Waals interactions ultimately determines the phase behavior, stability, and dynamic surface properties of the mixed monolayer. acs.org

Hydrophobic Interactions in Lipid Bilayers

The interaction of this compound with lipid bilayers is fundamentally governed by hydrophobic interactions between the peptide's nonpolar residues and the acyl chains of phospholipids. Hel 13-5 is an amphipathic α-helical peptide, comprising 13 hydrophobic and five hydrophilic amino acid residues nih.govnih.gov. This structural arrangement is critical for its function at the air-liquid interface. The hydrophobic face of the helix readily interacts with the nonpolar, hydrophobic tails of phospholipids within the bilayer, while the hydrophilic residues interact with the polar headgroups and the aqueous subphase nih.govnih.gov.

Studies on model systems using phospholipids like dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (DPPG) have elucidated the nature of these interactions. At low surface pressures, the interaction between lipids and Hel 13-5 is relatively weak nih.gov. However, as the surface pressure increases during compression, the hydrophobic peptide is progressively squeezed out of the monolayer, a process that is dependent on the lipid composition nih.govnih.gov. This dynamic interaction, driven by the need to minimize the exposure of hydrophobic residues to the aqueous environment, is crucial for the formation of a stable and functional surfactant film ucsb.eduresearchgate.net.

The peptide's influence on the lipid monolayer's phase behavior further highlights the role of hydrophobic interactions. Hel 13-5 alone forms a disordered monolayer, but when combined with phospholipids, it modulates the liquid-expanded to liquid-condensed phase transition nih.gov. The peptide's presence can induce the formation of ordered lipid domains, and under high compression, leads to the formation of three-dimensional structures or protrusions, which are attributed to the squeezed-out Hel 13-5 nih.gov. The re-entry of this ejected peptide into the surface film during expansion is a key feature of its function, facilitated by the favorable hydrophobic interactions with the lipid acyl chains nih.gov.

ParameterObservation in Model SystemsImplication for Hydrophobic Interaction
Peptide Squeeze-Out Occurs at high surface pressures, with the squeeze-out pressure varying with lipid composition nih.gov.Demonstrates the dynamic partitioning of the hydrophobic peptide between the interface and the aqueous subphase to minimize free energy.
Monolayer Phase Behavior Hel 13-5 disrupts the main phase transition of pure lipid monolayers and induces domain formation nih.govnih.gov.The peptide's hydrophobic core integrates with the lipid acyl chains, altering the packing and ordering of the lipid molecules.
Hysteresis in Isotherms The addition of Hel 13-5 to DPPG monolayers produces a significant hysteresis loop in cyclic compression-expansion isotherms nih.gov.Indicates that the process of squeezing out and re-spreading of the peptide, driven by hydrophobic forces, is not fully reversible within the cycle's timeframe.

Functional Mimicry of Native Pulmonary Surfactant Proteins (e.g., SP-B, SP-C)

This compound is designed as a functional mimic of the native pulmonary surfactant protein B (SP-B) nih.govmedchemexpress.com. SP-B is essential for the proper function of pulmonary surfactant, playing a critical role in organizing lipid molecules at the air-liquid interface to drastically reduce surface tension during breathing nih.gov. The absence or deficiency of SP-B leads to severe respiratory distress nih.gov. Hel 13-5, a monomeric synthetic peptide, is based on the N-terminal segment of human SP-B and adopts a similar amphipathic α-helical secondary structure nih.govmedchemexpress.com.

This structural mimicry allows Hel 13-5 to replicate key functions of SP-B. Like native SP-B, Hel 13-5 enhances the adsorption and spreading of phospholipids to the air-water interface nih.gov. Its amphipathic nature, with distinct hydrophobic and hydrophilic faces, enables it to interact with both the lipid and aqueous phases, facilitating the organization of the lipid film nih.gov. The cationic nature of Hel 13-5 (net charge of +5) is also thought to be important for electrostatic interactions with anionic phospholipids, such as phosphatidylglycerol (PG), mirroring a key characteristic of SP-B (net charge of +7) nih.gov.

The functional mimicry extends to the dynamic properties of the surfactant film. Research has shown that Hel 13-5, in combination with phospholipids, can form a surface film that withstands high surface pressures and respreads effectively upon expansion, which are crucial properties for preventing alveolar collapse at the end of expiration nih.govnih.gov. While SP-C is another critical hydrophobic surfactant protein, the design and functional studies of Hel 13-5 are more directly related to emulating the functions of SP-B nih.gov.

FeatureNative SP-BHel 13-5Functional Significance
Primary Structure 79 amino acids, belongs to the saposin protein superfamily nih.gov.18-amino acid synthetic peptide (KLLKLLLKLWLKLLKLLL) based on the N-terminal of SP-B nih.govmedchemexpress.com.Provides the basic sequence for creating a functional, smaller mimic.
Secondary Structure Amphipathic α-helices nih.gov.Predominantly α-helical nih.govmedchemexpress.com.The amphipathic helix is crucial for interfacial activity and lipid organization.
Charge Net positive charge (+7) nih.gov.Net positive charge (+5) nih.gov.Facilitates electrostatic interaction with anionic phospholipids like PG.
Function Organizes lipid bilayers, enhances lipid adsorption and spreading nih.gov.Used in pulmonary surfactant model systems to study lipid-protein interactions and improve surfactant function nih.govmedchemexpress.com.Mimics the essential biophysical functions of SP-B required for reducing surface tension.

Performance Evaluation in Surfactant-Deficient Animal Models for Lung Mechanics

The efficacy of synthetic surfactants containing Hel 13-5 has been evaluated in animal models of surfactant deficiency, which are designed to replicate the conditions of Respiratory Distress Syndrome (RDS). In vivo experiments using surfactant-deficient rats have demonstrated that preparations containing Hel 13-5 significantly improve lung function and activities nih.gov. These improvements are typically measured by changes in lung mechanics, such as pulmonary compliance and gas exchange.

One study highlighted that an artificial surfactant mixture containing a derivative of Hel 13-5 (Hel 13-5D3) showed superior pulmonary surfactant activity compared to a commercially available animal-derived surfactant (beractant) in lung-irrigated rat models nih.gov. The improvements were evident in the recovery of lung compliance and the control over increased pulmonary resistance nih.gov. These findings suggest that synthetic surfactants incorporating SP-B mimics like Hel 13-5 can effectively restore lung function in a state of surfactant deficiency.

Animal models, such as the fetal lamb model of congenital diaphragmatic hernia (CDH), have also been used to show that surfactant replacement therapy can improve oxygenation and lung mechanics, and reduce pulmonary vascular resistance nih.gov. While not all studies directly use Hel 13-5, the positive outcomes with other peptide-containing synthetic surfactants in similar models support the therapeutic potential of this approach nih.gov. The goal is to develop a new generation of synthetic surfactants that can effectively replace animal-derived versions for treating RDS nih.govd-nb.info.

Animal ModelSurfactant PreparationKey Findings in Lung MechanicsReference
Surfactant-deficient rats Phospholipids + Hel 13-5Improved lung function and activities compared to Surfacten (Surfactant TA) nih.gov. nih.gov
Lung-irrigated rats Murosurf SLPD3 (containing Hel 13-5D3)Superior pulmonary surfactant activity, recovery of lung compliance, and control of pulmonary resistance compared to beractant nih.gov. nih.gov
Rabbit model of surfactant depletion Synsurf (peptide-containing)Significant and sustained improvement in systemic oxygenation and a decrease in pulmonary shunt nih.gov. nih.gov

Hel 13 5 Trifluoroacetate in Cellular Interactions and Membrane Reorganization

Assessment as a Cell-Penetrating Peptide (CPP)

Cell-penetrating peptides (CPPs) are a class of short peptides, typically under 30-35 amino acids, capable of traversing cellular membranes to deliver various molecular cargoes into the cell's interior. nih.govscifiniti.com These peptides are often characterized by a net positive charge at physiological pH, owing to a high content of basic amino acids like lysine (B10760008) and arginine. nih.govmdpi.com This cationic nature is crucial for the initial electrostatic interactions with the negatively charged components of the cell surface, such as glycosaminoglycans, which is often the first step in cellular uptake. mdpi.com

Hel 13-5 fits the profile of a cationic CPP. bachem.com Its five lysine residues provide a positive charge, facilitating interaction with the anionic cell membrane. The defining characteristic of Hel 13-5 is its pronounced amphiphilicity, with distinct hydrophobic and hydrophilic faces when it adopts an α-helical conformation. nih.gov This secondary structure is common among many CPPs and is believed to be essential for their membrane-translocating abilities. portlandpress.com The cellular uptake mechanisms for CPPs are varied and can include direct translocation across the membrane or energy-dependent pathways collectively known as endocytosis. nih.govscifiniti.comnih.gov The specific pathway utilized can depend on the CPP's properties, concentration, and the nature of any attached cargo. mdpi.com

Nucleic Acid Binding and Delivery Systems (e.g., DNA, siRNA)

The cationic nature of CPPs like Hel 13-5 makes them effective vectors for the non-covalent binding and delivery of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). uchile.clacs.org The electrostatic interactions between the positively charged lysine residues of the peptide and the negatively charged phosphate (B84403) backbone of nucleic acids lead to the spontaneous formation of peptide/nucleic acid complexes. acs.org

Research has shown that the hydrophobic-hydrophilic balance of amphipathic peptides is a critical factor in their efficiency as gene delivery agents. In a study comparing helical (Hel) peptides with varying ratios of hydrophobic (leucine) to hydrophilic (lysine) amino acids, Hel 13-5, the most hydrophobic peptide in the series, was found to be the most efficient at delivering DNA. uchile.cl It is hypothesized that the hydrophobic regions of the peptide are important for the formation of aggregates when complexed with DNA, and this aggregated state may be crucial for efficient cellular delivery. uchile.cl The ability of these complexes to protect nucleic acids from degradation by nucleases is a key advantage of using CPP-based delivery systems. mdpi.com

FeatureDescriptionReference
Binding Mechanism Electrostatic interaction between the cationic lysine residues of Hel 13-5 and the anionic phosphate backbone of nucleic acids. acs.org
Key Peptide Property High hydrophobicity, as seen in Hel 13-5, correlates with higher DNA delivery efficiency. uchile.cl
Complex Formation Forms non-covalent aggregates with nucleic acids, which may be important for cellular uptake. uchile.cl

Modulation of Membrane Morphology and Formation of Nanotubular Structures

Hel 13-5's interaction with lipid membranes extends beyond simple binding and penetration, leading to significant reorganization of the membrane structure. Its high hydrophobicity drives strong interactions with the lipid bilayer, resulting in dramatic morphological changes. nih.gov

Studies using model lipid membranes, such as liposomes, have demonstrated the potent effects of Hel 13-5. When interacting with neutral liposomes composed of egg phosphatidylcholine (egg PC), Hel 13-5 induces the formation of twisted, ribbon-like fibril structures. nih.gov In lipid mixtures containing acidic phospholipids (B1166683), such as a 3:1 mixture of egg PC and egg phosphatidylglycerol (egg PG), the addition of Hel 13-5 causes the liposomes to fuse. nih.gov This fusogenic activity highlights the peptide's ability to significantly disrupt and remodel lipid bilayers, a process driven by the insertion of its hydrophobic face into the membrane core. nih.govnih.gov

Transmission Electron Microscopy (TEM) has been instrumental in visualizing the supramolecular structures formed by Hel 13-5 in the presence of lipids. nih.gov TEM observations have confirmed the formation of nanotubular and fibrillar structures when Hel 13-5 interacts with egg PC liposomes. nih.govresearchgate.net The self-assembly of peptides into such ordered nanostructures is governed by a balance of forces, including hydrophobic interactions, hydrogen bonding, and electrostatics. nih.govmdpi.com The ability of Hel 13-5 to self-organize and direct the organization of lipids into these complex morphologies is a direct consequence of its distinct amphiphilic α-helical design. nih.gov

ObservationLipid SystemMethodReference
Twisted, ribbon-like fibrilsEgg PC LiposomesElectron Microscopy nih.gov
Liposome (B1194612) FusionEgg PC / Egg PG (3:1) LiposomesElectron Microscopy, Dynamic Light Scattering nih.gov

Mechanisms of Membrane Perturbation and Immersion

The biological activity of Hel 13-5 is fundamentally linked to its ability to perturb and immerse itself within the lipid membrane. The mechanism is heavily influenced by the peptide's hydrophobic-hydrophilic balance. nih.govnih.gov For peptides like Hel 13-5, where the hydrophobic face is significantly larger than the hydrophilic face, the interaction with membranes is characterized by the deep immersion of its hydrophobic region into the lipid bilayer's core. nih.gov

Peptide Engineering and Structure Activity Relationship Studies of Hel 13 5 Derivatives

Design and Synthesis of Hel 13-5 Analogs with Varied Hydrophobicity

The design of Hel 13-5 analogs has largely centered on modulating its hydrophobicity, a key parameter governing its interaction with lipid membranes and subsequent biological activity. Hel 13-5 is an 18-mer amphiphilic α-helical peptide composed of 13 hydrophobic leucine residues and five hydrophilic lysine (B10760008) residues nih.gov. This specific ratio of hydrophobic to hydrophilic residues is crucial for its function.

To investigate the role of the hydrophobic-hydrophilic balance, a series of model peptides related to Hel 13-5 were designed and synthesized. These peptides systematically varied the ratio of hydrophobic (leucine) to hydrophilic (lysine) residues. The synthesis of these peptides is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for building peptide chains on a solid resin support. This technique allows for the precise control of the amino acid sequence and the incorporation of modifications.

The functional consequences of altering hydrophobicity are significant. For instance, the most hydrophobic peptide in one study, Hel 13-5, was found to induce the formation of twisted ribbon-like fibril structures from neutral liposomes and cause fusion of acidic liposomes nih.gov. In contrast, peptides with lower hydrophobicity (Hel 11-7 and Hel 9-9) fragmented liposomes into smaller structures, while even more hydrophilic analogs (Hel 7-11 and Hel 5-13) interacted primarily through charge interactions with acidic lipid bilayers nih.gov. These findings underscore that the hydrophobic-hydrophilic balance is a critical factor in dictating the nature of peptide-lipid interactions and the resulting morphological changes in lipid assemblies.

PeptideHydrophobic Residues (Leucine)Hydrophilic Residues (Lysine)Observed Interaction with Liposomes
Hel 13-5135Induces twisted ribbon-like fibrils (neutral liposomes); Fusion (acidic liposomes) nih.gov
Hel 11-7117Fragments liposomes into smaller bicelles or micelles nih.gov
Hel 9-999Fragments liposomes into smaller bicelles or micelles nih.gov
Hel 7-11711Interacts via charge interaction with acidic lipid bilayers nih.gov
Hel 5-13513Interacts via charge interaction with acidic lipid bilayers nih.gov
Table 1: Hel 13-5 Analogs with Varied Hydrophobicity and their Interactions with Liposomes.

Impact of Peptide Length on Supramolecular Assembly

The length of the peptide chain is another critical determinant for the supramolecular assembly of Hel 13-5 and its derivatives. Research has shown that the 18-amino-acid-residue length of Hel 13-5 is particularly important for the formation of very long tubular structures when interacting with phospholipids (B1166683) nih.gov.

To systematically investigate this, a series of six peptides with varying lengths, from 12 to 24 amino acid residues, were synthesized nih.gov. Conformational, solution, and morphological studies of these analogs revealed that a peptide chain length of 18 residues is a critical factor in the formation of these extended nanotubular structures nih.gov. This suggests an optimal length is required for the peptide to effectively span or interact with lipid bilayers to induce the necessary curvature and organization for tubule formation. The interplay of the α-helical structure and the specific peptide length appears to be a key driver of these higher-order assemblies.

Substitution of Amino Acid Residues (e.g., D-Amino Acids, Charged Residues) and Functional Consequences

The substitution of specific amino acid residues in the Hel 13-5 sequence has been explored to modulate its properties and understand the functional role of individual residues.

D-Amino Acid Substitution:

The introduction of D-amino acids in place of the naturally occurring L-amino acids has been investigated as a strategy to improve the pulmonary surfactant activity of Hel 13-5. This modification can alter the peptide's secondary structure and its susceptibility to proteolytic degradation, potentially enhancing its therapeutic efficacy.

Charged Residue Substitution:

Original ResidueSubstituted ResidueFunctional Consequence
L-Amino AcidsD-Amino AcidsImproved pulmonary surfactant activity.
Lysine (Lys)Arginine (Arg)No loss of tubular structure formation nih.gov
Lysine (Lys)Glutamic Acid (Glu)No loss of tubular structure formation nih.gov
Table 2: Functional Consequences of Amino Acid Substitutions in Hel 13-5.

Elucidation of Specific Amino Acid Residues Critical for Function

Through systematic engineering, specific structural features and, by extension, the roles of certain amino acid residues have been identified as critical for the function of Hel 13-5. The primary function often studied is its ability to induce the formation of nanotubular structures from liposomes.

The amphiphilic α-helical structure is a paramount requirement for this function nih.gov. This conformation positions the hydrophobic leucine residues on one face of the helix and the hydrophilic lysine residues on the opposite face, allowing for the immersion of the hydrophobic part into the lipid bilayer while the hydrophilic face interacts with the aqueous environment.

Advanced Research Methodologies and Analytical Approaches in Hel 13 5 Research

In Situ Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS)

In situ Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a powerful, non-destructive technique for the real-time analysis of the molecular structure and orientation of thin films at interfaces, such as the air-water interface. researchgate.netresearchgate.net This method is particularly well-suited for studying peptides like Hel 13-5, which exhibit surface activity. iaanalysis.com

PM-IRRAS operates by differentially reflecting p-polarized and s-polarized infrared light from a surface. researchgate.net The absorption of infrared radiation by molecular vibrations in the sample provides information about the chemical structure and conformation of the molecules. researchgate.net By modulating the polarization of the incident light, PM-IRRAS can effectively distinguish the signals from the surface monolayer from the background, offering high sensitivity.

In the context of Hel 13-5 research, PM-IRRAS has been instrumental in determining the secondary structure of the peptide at the air-water interface. iaanalysis.com Studies have utilized this technique to investigate Hel 13-5 in the absence and presence of phospholipid monolayers, which are critical components of pulmonary surfactant. iaanalysis.com These analyses help to understand how the peptide interacts with lipids and how its conformation changes in different environments, which is crucial for its function in artificial surfactant preparations. iaanalysis.com

Key Findings from PM-IRRAS Studies of Hel 13-5:

ConditionObservationSignificance
At the air-water interfaceDetermination of the secondary structure of Hel 13-5. iaanalysis.comProvides foundational knowledge of the peptide's conformation in a simplified model system.
In the presence of phospholipid monolayersCharacterization of Hel 13-5 within binary and ternary lipid mixtures. iaanalysis.comElucidates the specific interactions between Hel 13-5 and key lipid components of pulmonary surfactant, such as DPPC and DPPG. iaanalysis.com

Dynamic Light Scattering (DLS) and Turbidity Measurements for Aggregate Formation

For peptides like Hel 13-5, the propensity to form aggregates is a critical aspect of their function. The hydrophobic amino acid residues in its sequence are important for the formation of aggregates. These aggregates are hypothesized to be important for cellular uptake and for protecting associated molecules, such as DNA, from degradation.

DLS is employed to monitor the size of peptide aggregates or peptide-lipid complexes in aqueous solutions. This information is vital for understanding the stability of formulations and the conditions that promote or inhibit aggregation. Turbidity measurements can be used as a complementary, high-throughput method to screen for aggregation under various conditions, such as different pH, salt concentrations, or temperatures.

Application of DLS and Turbidity Measurements in Peptide Research:

TechniqueMeasurementApplication to Hel 13-5 Research
Dynamic Light Scattering (DLS)Hydrodynamic size distribution of particles in solution.Characterizing the size of Hel 13-5 aggregates and their complexes with lipids or other molecules.
Turbidity MeasurementsLight scattering caused by suspended particles.Assessing the propensity of Hel 13-5 to aggregate under different environmental conditions.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the thermodynamics of binding interactions in solution. It directly quantifies the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters in a single experiment. These parameters include the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

The principle of ITC involves the incremental titration of a ligand into a solution containing a macromolecule. The heat change associated with each injection is measured, and the resulting data is plotted as a thermogram. Analysis of this thermogram provides a complete thermodynamic profile of the interaction.

While specific ITC data for Hel 13-5 trifluoroacetate (B77799) was not found in the performed search, this technique is highly relevant for understanding its interactions. For instance, ITC has been used to study the role of heparan sulfate (B86663) proteoglycans (HSPGs) in the cellular uptake of other cell-penetrating peptides. Such studies could be applied to Hel 13-5 to quantify its binding to cell surface receptors or to lipid vesicles, providing fundamental insights into the driving forces of these interactions. The trifluoroacetate counterion itself can influence peptide aggregation and interactions, a phenomenon that could also be investigated using techniques like ITC.

Potential ITC Applications in Hel 13-5 Research:

Interaction StudiedThermodynamic Parameters DeterminedScientific Insight
Hel 13-5 binding to lipid vesiclesKd, n, ΔH, ΔSUnderstanding the forces driving the association of the peptide with model membranes.
Hel 13-5 interaction with cell surface receptorsKd, n, ΔH, ΔSElucidating the initial steps of cellular uptake.
Hel 13-5 self-associationKd, n, ΔH, ΔSCharacterizing the thermodynamics of peptide aggregation.

Advanced Spectroscopic Techniques for Interfacial Conformation

Beyond PM-IRRAS, a suite of advanced spectroscopic techniques can be employed to provide a comprehensive understanding of the interfacial conformation of Hel 13-5. The behavior of this peptide at interfaces, particularly the air-water and lipid-water interfaces, is central to its function.

As discussed, PM-IRRAS is a leading technique in this area, offering detailed information about the secondary structure and orientation of Hel 13-5 at interfaces. researchgate.netiaanalysis.com The ability to perform these measurements in situ allows for the study of dynamic processes and the influence of various factors, such as the presence of different phospholipids (B1166683), on the peptide's conformation. iaanalysis.com

Other potential techniques, while not specifically detailed for Hel 13-5 in the search results, are commonly used in peptide research and could provide complementary information:

Circular Dichroism (CD) Spectroscopy: While typically used for bulk solution studies, CD can be adapted for studying peptides at interfaces to provide information about their secondary structure (e.g., α-helix, β-sheet content).

Fluorescence Spectroscopy: By incorporating fluorescent probes into the peptide or the lipid monolayer, techniques like fluorescence microscopy can visualize the phase behavior and domain formation in mixed peptide-lipid films.

Sum-Frequency Generation (SFG) Vibrational Spectroscopy: SFG is another surface-specific vibrational spectroscopy technique that can provide information about the structure and orientation of molecules at interfaces.

The combination of these advanced spectroscopic methods allows for a multi-faceted approach to characterizing the interfacial behavior of Hel 13-5, which is essential for designing more effective artificial pulmonary surfactants and for understanding its mechanism of cellular entry.

Future Research Directions and Potential Applications

Development of Next-Generation Artificial Pulmonary Surfactants

The primary impetus for the design of Hel 13-5 was the development of a synthetic analog for Surfactant Protein B (SP-B), a crucial component of natural pulmonary surfactant. nih.gov Natural surfactants, typically derived from animal lungs, are effective but carry risks such as batch-to-batch variability and the potential for immunological reactions or transmission of infectious agents. nih.gov The first generations of synthetic surfactants lacked proteins and had limited clinical efficacy. tandfonline.com Hel 13-5 represents a significant step toward a new generation of fully synthetic, protein-containing surfactants that can overcome these limitations. nih.goveurekalert.org

Future research is focused on optimizing artificial surfactant formulations that incorporate Hel 13-5 or its derivatives. Studies have shown that Hel 13-5, when combined with phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (B1197311) (DPPG), effectively mimics the surface-tension-lowering properties of native surfactants. nih.gov In vivo experiments in surfactant-deficient rats have demonstrated that preparations containing Hel 13-5 significantly improve lung function. nih.gov The ongoing goal is to refine these mixtures to create a highly controlled, safe, and effective treatment for respiratory distress syndrome (RDS) in premature infants and potentially for acute respiratory distress syndrome (ARDS) in adults. nih.govrespiratory-therapy.com

Surfactant GenerationCompositionExamplesKey Limitations
First-Generation SyntheticPhospholipids only (Protein-free)Exosurf®, ALEC®Limited clinical efficacy due to lack of proteins. tandfonline.com
Natural (Animal-Derived)Phospholipids and animal proteins (SP-B, SP-C)Curosurf® (porcine), Survanta® (bovine)Cost, batch variability, potential for immune response and pathogen transmission. nih.gov
Second-Generation SyntheticPhospholipids and peptide mimics of surfactant proteinsSurfaxin® (KL4 peptide), Venticute® (rhSP-C)Overshadowed by efficacy of natural surfactants. tandfonline.com
Next-Generation Synthetic (Future)Phospholipids and advanced synthetic peptides like Hel 13-5Hel 13-5 based formulations (investigational)Requires further optimization and clinical trials.

Advancements in Peptide-Mediated Gene and Drug Delivery Systems

The amphipathic nature of Hel 13-5, characterized by distinct hydrophobic and hydrophilic domains, makes it a promising candidate for non-viral gene and drug delivery systems. nih.govuchile.cl Many modern therapeutics, including nucleic acids and proteins, cannot cross cell membranes on their own and require a carrier. uchile.cl Cell-penetrating peptides (CPPs) offer a promising alternative to viral vectors and lipid nanoparticles, which can have issues with toxicity or immunogenicity. uchile.cl

Research has indicated that the efficiency of peptide-mediated DNA delivery is linked to hydrophobicity. In a study comparing various amphipathic peptides, Hel 13-5, which has the highest proportion of hydrophobic amino acids (13 hydrophobic to 5 hydrophilic residues), was the most effective at delivering DNA. uchile.cl It is hypothesized that the hydrophobic region is critical for the formation of peptide-DNA aggregates. This aggregation may protect the DNA from degradation and facilitate cellular uptake. uchile.cl Future work will likely focus on elucidating the precise mechanisms of uptake and endosomal escape, and on modifying the Hel 13-5 sequence to optimize it for the delivery of specific cargoes like siRNA, mRNA, or CRISPR-Cas9 ribonucleoproteins to targeted cells. mdpi.com

Peptide CharacteristicRole in Gene/Drug DeliveryRelevance of Hel 13-5
Amphipathicity Allows interaction with both aqueous environments and lipid cell membranes.The α-helical structure of Hel 13-5 segregates its hydrophobic and hydrophilic residues. nih.gov
High Hydrophobicity Promotes the formation of peptide-DNA aggregates, potentially enhancing uptake and protecting cargo. uchile.clHel 13-5 has a high ratio of hydrophobic (Leu, Trp) to hydrophilic (Lys) residues. uchile.cl
Cationic Residues Facilitates electrostatic interaction with negatively charged nucleic acids and cell surface proteoglycans.The five lysine (B10760008) (Lys) residues provide a positive charge. nih.gov
α-Helical Structure The secondary structure is important for stabilizing peptide-membrane interactions and cargo complexes. uchile.clHel 13-5 is predominantly α-helical. nih.govmedchemexpress.com

Exploration of Hel 13-5 in Nanobiotechnology and Material Science

The self-assembling properties of peptides are a cornerstone of nanobiotechnology, enabling the bottom-up construction of novel nanomaterials. mdpi.comnih.gov Hel 13-5 has demonstrated a remarkable ability to induce the formation of long, stable nanotubular structures from neutral phospholipid liposomes. nih.govnih.gov This transformation is driven primarily by hydrophobic interactions between the peptide and the lipid acyl chains, with the peptide's specific length and amphipathic α-helical structure being critical determinants. nih.govnih.gov

This capacity for directed self-assembly opens up numerous avenues for future research in material science. These peptide-lipid nanotubes could serve as templates or scaffolds for creating nanowires, advanced filtration systems, or biocompatible components for biosensors. nih.gov Further exploration may involve modifying the Hel 13-5 sequence to control the diameter, length, and surface properties of the resulting nanotubes. Additionally, the peptide's ability to manipulate lipid membranes could be harnessed to create biomimetic structures or to study fundamental cellular processes like membrane fusion and fission. nih.govnih.gov Some research also suggests potential applications in industrial settings, such as oil drilling, where surfactants that can withstand high pressures and temperatures are needed. biosynth.com

Structural FactorInfluence on Nanotube FormationFinding from Hel 13-5 Studies
Peptide Chain Length Critical for inducing the formation of very long tubular structures.A length of 18 amino acid residues was found to be a key determinant. nih.govnih.gov
Amphipathic α-Helix The defined hydrophobic and hydrophilic faces are essential for interacting with and reorganizing lipid membranes.This structure is a critical determinant for nanotube formation. nih.govnih.gov
Hydrophobic Interaction The primary driving force for the immersion of the peptide into the liposome (B1194612) and subsequent structural transformation.The interaction is controlled by the hydrophobic residues of the peptide and the lipid acyl chains. nih.gov
Charge of Hydrophilic Residues Not a critical factor for the formation of the tubular structure itself.Cationic Lysine residues could be replaced with anionic Glutamate without losing the ability to form nanotubes. nih.govnih.gov

Computational Modeling and Simulation for Predictive Design

As the complexity of designing peptides for specific functions increases, computational modeling and simulation are becoming indispensable tools. nih.gov While specific in silico studies on Hel 13-5 trifluoroacetate (B77799) are not widely published, the future of this field lies in using computational approaches to accelerate the development of next-generation peptides. These methods can predict how changes in the amino acid sequence will affect the peptide's secondary structure, its interaction with lipid membranes, and its ability to self-assemble or bind cargo. nih.govnih.gov

Future research will likely employ various computational techniques to refine Hel 13-5 and design novel peptides based on its scaffold. Molecular dynamics simulations can provide insights into the atomic-level interactions between the peptide and phospholipids, helping to optimize artificial surfactant performance. nih.gov Similarly, predictive models can be used to design Hel 13-5 variants with enhanced cell-penetrating capabilities or tailored self-assembly properties for nanobiotechnology applications. By supplementing and guiding resource-intensive laboratory experiments, in silico studies can significantly streamline the design-build-test cycle for creating new, functional biomaterials. nih.gov

Computational ApproachPotential Application for Hel 13-5 Research
Molecular Dynamics (MD) Simulation Simulate the interaction of Hel 13-5 with lipid bilayers to understand its mechanism in pulmonary surfactants and as a cell-penetrating peptide.
Quantum Mechanics/Molecular Mechanics (QM/MM) Model specific electronic interactions, such as peptide-drug binding, for designing more effective delivery systems.
Coarse-Grained (CG) Simulation Simulate large-scale phenomena like the self-assembly of peptides and lipids into nanotubes over longer timescales.
Machine Learning / AI Models Predict the biological activity or material properties of new peptide sequences based on existing data, accelerating the discovery of novel Hel 13-5 derivatives.

Q & A

Q. What structural features of Hel 13-5 Trifluoroacetate contribute to its cell-penetrating activity, and how do these features influence nucleic acid delivery?

Hel 13-5 is an α-helical amphiphilic peptide with a leucine (Leu) to lysine (Lys) ratio of 13:4. The hydrophobic Leu residues enable membrane interaction, while cationic Lys residues facilitate electrostatic binding to negatively charged nucleic acids (e.g., DNA/siRNA). This dual functionality allows it to form stable complexes with nucleic acids and enhance cellular uptake via endocytosis or direct membrane translocation . To assess its structure-activity relationship, circular dichroism (CD) spectroscopy can confirm α-helical conformation under physiological conditions, while zeta potential measurements quantify nucleic acid binding efficiency.

Q. What standardized protocols are recommended for preparing this compound stock solutions to ensure reproducibility in transfection assays?

Dissolve lyophilized this compound in sterile, nuclease-free water or phosphate-buffered saline (PBS) to a stock concentration of 1–10 mM. Vortex thoroughly and centrifuge at 10,000 × g for 2 min to remove aggregates. Filter-sterilize using a 0.22 µm membrane. Store aliquots at –80°C to prevent degradation, and avoid freeze-thaw cycles. For transfection, pre-incubate the peptide with nucleic acids at a molar ratio of 5:1 (peptide:nucleic acid) for 30 min at room temperature before adding to cells .

Q. How does the trifluoroacetate counterion affect the stability and bioactivity of Hel 13-5 compared to other salt forms?

Trifluoroacetate (TFA) is commonly used in peptide synthesis due to its volatility, which simplifies purification. However, residual TFA may alter peptide solubility or induce cytotoxicity at high concentrations. To evaluate counterion effects, compare Hel 13-5 formulations (e.g., acetate vs. TFA salts) using mass spectrometry for purity and dynamic light scattering (DLS) to assess aggregation. Bioactivity can be tested via luciferase-based transfection assays in HEK-293 cells .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in Hel 13-5’s transfection efficiency across different cell lines (e.g., epithelial vs. immune cells)?

Variability may arise from differences in membrane composition, endocytic pathways, or intracellular trafficking. To address this:

  • Perform flow cytometry with fluorescently labeled Hel 13-5/nucleic acid complexes to quantify cellular uptake.
  • Inhibit specific endocytosis pathways (e.g., clathrin-mediated with chlorpromazine, caveolae-mediated with methyl-β-cyclodextrin) to identify dominant mechanisms.
  • Use confocal microscopy to track intracellular localization of complexes (e.g., colocalization with lysosomal markers like LAMP1) .

Q. How can researchers optimize this compound for in vivo applications while mitigating potential immunogenicity or toxicity?

  • Toxicity Screening : Assess hemolytic activity via red blood cell lysis assays and cytokine profiling (e.g., IL-6, TNF-α) in primary macrophages.
  • Stability Enhancement : Incorporate PEGylation or lipid modifications to reduce renal clearance and improve serum stability.
  • Targeted Delivery : Conjugate cell-specific ligands (e.g., folate for cancer cells) to the peptide’s N-terminus using maleimide-thiol chemistry. Validate targeting efficiency in xenograft models .

Q. What analytical methods are most effective for quantifying trifluoroacetate decomposition products in Hel 13-5 formulations, and how do these byproducts impact experimental outcomes?

Trifluoroacetate can degrade into CF3<sup>–</sup> ions under basic conditions, which may interfere with cellular assays. To monitor degradation:

  • Use <sup>19</sup>F NMR to detect free CF3<sup>–</sup> signals (δ ≈ –75 ppm).
  • Apply ion chromatography with conductivity detection for quantitative analysis.
  • Correlate degradation levels with cytotoxicity (MTT assays) and transfection efficiency to establish safe thresholds .

Q. How can researchers design robust controls to distinguish Hel 13-5’s intrinsic bioactivity from artifacts introduced by the trifluoroacetate counterion?

  • Counterion Controls : Compare this compound with a desalted version (e.g., via lyophilization and resuspension in acetate buffer).
  • Scrambled Peptide : Use a scrambled-sequence peptide with the same Leu/Lys composition but randomized order.
  • Empty Vector : Include nucleic acid-free peptide complexes to assess nonspecific effects on gene expression (e.g., RNA-seq) .

Methodological Notes

  • Storage Stability : Long-term storage at –80°C preserves α-helical integrity, while short-term use (≤1 week) at –20°C is acceptable. Avoid repeated thawing .
  • Analytical Validation : Always confirm peptide integrity via HPLC (>95% purity) and MALDI-TOF mass spectrometry before critical experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.